molecular formula C16H17ClN2O2S B12164998 ethyl 4-(2-chlorophenyl)-2-{[(E)-(dimethylamino)methylidene]amino}thiophene-3-carboxylate

ethyl 4-(2-chlorophenyl)-2-{[(E)-(dimethylamino)methylidene]amino}thiophene-3-carboxylate

Cat. No.: B12164998
M. Wt: 336.8 g/mol
InChI Key: QZKAZGAUEVIGCC-VCHYOVAHSA-N
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Description

Ethyl 4-(2-chlorophenyl)-2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chlorophenyl)-2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and a suitable acid catalyst.

    Dimethylamino Group Introduction: The dimethylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chlorophenyl)-2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromophenyl)-2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate
  • Ethyl 4-(2-fluorophenyl)-2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate
  • Ethyl 4-(2-methylphenyl)-2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate

Uniqueness

Ethyl 4-(2-chlorophenyl)-2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring with the dimethylamino and carboxylate groups also contributes to its distinct properties.

Properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxylate

InChI

InChI=1S/C16H17ClN2O2S/c1-4-21-16(20)14-12(11-7-5-6-8-13(11)17)9-22-15(14)18-10-19(2)3/h5-10H,4H2,1-3H3/b18-10+

InChI Key

QZKAZGAUEVIGCC-VCHYOVAHSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)/N=C/N(C)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N=CN(C)C

Origin of Product

United States

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